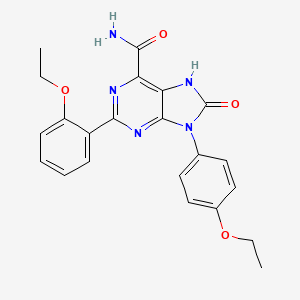
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EE-8, is a synthetic compound that belongs to the purine family. EE-8 has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and biological studies.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has developed versatile synthetic routes for modified purine nucleosides, which are essential for nucleic acid chemistry and potentially for drug development. For example, a study outlined the synthesis of modified purine and pyrimidine nucleosides and their application in oligonucleotide synthesis, demonstrating enhanced binding affinity for RNA and resistance to nuclease degradation (Prakash et al., 2002). Another study focused on the protection of hydroxy functions in ribonucleosides and deoxyribonucleosides, a critical step for nucleoside modifications (Schirmesiter et al., 1993).
Biological Activity
The search for novel antiviral agents has led to the synthesis and evaluation of purine derivatives. One study described the preparation of 9-[2-(phosphonomethoxy)alkoxy]purines as antiviral agents against herpesviruses and retroviruses, highlighting the potential therapeutic applications of purine derivatives (Duckworth et al., 1991).
Drug Development
Compounds related to purine derivatives, like 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, have shown promising diuretic properties, suggesting potential as hypertension remedies. The study on its polymorphic modifications provided insights into its structural properties and stability, which are crucial for drug formulation (Shishkina et al., 2018).
Propriétés
IUPAC Name |
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJXEKRELQFJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)
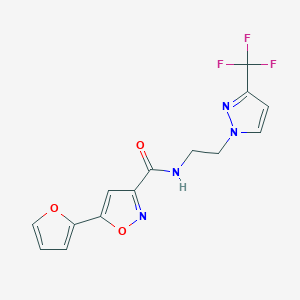
![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)
![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)
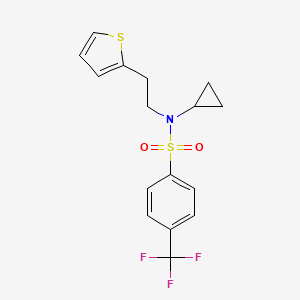
![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)
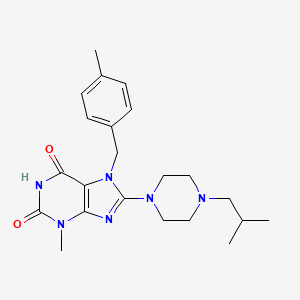
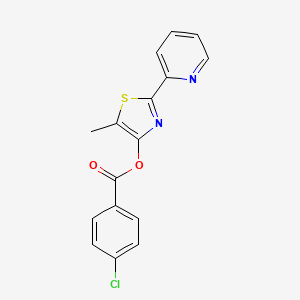
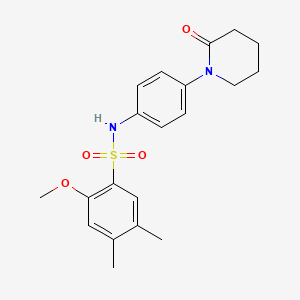
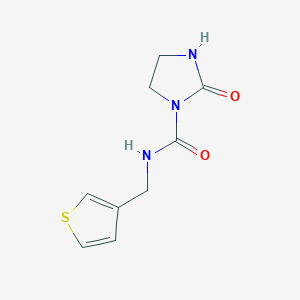


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)